molecular formula C12H18BNO2 B048075 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline CAS No. 214360-73-3

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No. B048075
CAS RN: 214360-73-3
M. Wt: 219.09 g/mol
InChI Key: ZANPJXNYBVVNSD-UHFFFAOYSA-N
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Description

“4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” is a chemical compound with the molecular formula C12H18BNO2 . It appears as a white to yellow to orange powder or crystal . It is also known as 2-(4-Aminophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane or 4-Aminophenylboronic Acid Pinacol Ester .


Molecular Structure Analysis

The InChI code for “4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” is 1S/C12H18BNO2/c1-12(2)13(11(15-12)9-7-5-6-8-10(9)14)3-4/h5-8H,3-4,14H2,1-2H3 . This code provides a standard way to encode the molecular structure using text.


Physical And Chemical Properties Analysis

“4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” has a molecular weight of 219.09 . It is a solid at 20°C and should be stored under inert gas . It has a melting point of 166.0 to 170.0 °C . It is insoluble in water .

Scientific Research Applications

Suzuki-Miyaura Cross-Coupling Reactions

4-Aminophenylboronic acid pinacol ester: is extensively used in Suzuki-Miyaura cross-coupling reactions . This reaction is pivotal in creating carbon-carbon bonds, which are fundamental in organic synthesis. The compound acts as a boron reagent, coupling with various halides under palladium catalysis to form substituted 3-phenyl-4H-1-benzopyran-4-ones . These compounds have significant potential in pharmaceuticals and agrochemicals due to their structural diversity and biological activity.

Detection of Mercury (II)

The compound is employed in the detection of Mercury (II) ions through fluorometry . New fluorogenic indicators based on through-bond energy transfer from pentaquinone to rhodamine have been developed using this ester. This application is crucial for environmental monitoring and public health, as mercury is a toxic heavy metal with severe implications for ecosystems and human health.

Rhodium-Catalyzed Amination Reactions

In the field of catalysis, 4-Aminophenylboronic acid pinacol ester is used in rhodium-catalyzed amination reactions . These reactions are important for introducing amino groups into aromatic compounds, which is a key step in synthesizing many pharmaceuticals and fine chemicals.

Synthesis of Antitubercular and Antimicrobial Compounds

This boronic ester is also a reagent in the palladium-catalyzed Suzuki cross-coupling to synthesize potential antitubercular and antimicrobial compounds . The ability to create new and effective treatments for infectious diseases is of paramount importance, especially with the rise of antibiotic resistance.

Preparation of Hexaphenylbenzene Derivatives

Another application is the preparation of Hexaphenylbenzene derivatives . These derivatives serve as potential bioprobes and components in multichannel keypad systems. They are valuable in the development of sensors and devices for biomedical and technological applications.

Development of Low Band Gap Semiconductors

The ester is utilized in the development of low band gap semiconductors . Alternating copolymers of oligoarylenes and naphthalene bisimides, which are synthesized using this compound, exhibit electrochemical and spectroelectrochemical behavior. These materials are essential for the advancement of organic electronics, including solar cells and transistors.

Safety and Hazards

“4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” is classified as a skin irritant (H315) and can cause serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation persists .

Mechanism of Action

Target of Action

4-Aminophenylboronic acid pinacol ester is primarily used as a reagent in organic synthesis . It is involved in the preparation of various organic compounds, particularly those that require the Suzuki-Miyaura cross-coupling reaction .

Mode of Action

The compound interacts with its targets through the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon (C-C) bond forming reaction, and it involves the coupling of a boronic acid with a halide or pseudo-halide .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key pathway affected by 4-Aminophenylboronic acid pinacol ester . This reaction is widely used in organic chemistry for the synthesis of various organic compounds, including pharmaceuticals and polymers .

Pharmacokinetics

It’s important to note that the compound is insoluble in water , which could impact its bioavailability.

Result of Action

The primary result of the action of 4-Aminophenylboronic acid pinacol ester is the formation of new organic compounds via the Suzuki-Miyaura cross-coupling reaction . For example, it can be used in the preparation of substituted 3-phenyl-4H-1-benzopyran-4-ones .

Action Environment

The action of 4-Aminophenylboronic acid pinacol ester can be influenced by various environmental factors. For instance, the compound is sensitive to moisture and should be stored in a dry, cool, and well-ventilated place . Additionally, the pH of the environment can significantly influence the rate of the Suzuki-Miyaura cross-coupling reaction .

properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BNO2/c1-11(2)12(3,4)16-13(15-11)9-5-7-10(14)8-6-9/h5-8H,14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZANPJXNYBVVNSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30370400
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

CAS RN

214360-73-3
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

3.7 g (10 mmol) of (4-bromophenyl)naphthalen-1-yl-phenylamine was dissolved in 100 ml of THF and cooled to −78° C. 4.8 ml (12 mmol) of 2.5M n-butyllithium was added slowly to the THF solution and maintained at the same temperature as above for an hour to allow reaction. 2.2 g (12 mmol) of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane was added to the reactant solution, maintained at the same temperature as above for an hour to allow reaction, heated to room temperature (RT) and stirred for 24 hours. Water was added to end the reaction, and 300 ml of chloroform was added. The resulting organic layer was washed with 200 ml of water and dried with anhydride magnesium sulfate. 3.4 g of Naphthalen-1-yl-phenyl[4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)phenylamine (intermediate A) was obtained through silica chromatography with a yield of 81%.
Quantity
3.7 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
2.2 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 4-Aminophenylboronic acid pinacol ester contribute to the treatment of Nonalcoholic Fatty Liver Disease (NAFLD)?

A: Research suggests that incorporating 4-Aminophenylboronic acid pinacol ester into a drug delivery system could be beneficial for treating NAFLD. One study synthesized a hybrid micelle using chondroitin sulfate conjugated with both 4-Aminophenylboronic acid pinacol ester and phenformin to encapsulate the drug celastrol []. The 4-Aminophenylboronic acid pinacol ester moiety enhanced the drug loading capacity of the micelle and provided reactive oxygen species scavenging potential []. This targeted delivery system showed promising results in alleviating NAFLD symptoms, including reducing hepatic lipid accumulation and improving liver histology in a rat model [].

Q2: Can 4-Aminophenylboronic acid pinacol ester be utilized in targeted drug delivery systems?

A: Yes, 4-Aminophenylboronic acid pinacol ester has shown potential in targeted drug delivery, specifically for conditions affecting adipose tissues. Research indicates that chondroitin sulfate modified with 4-Aminophenylboronic acid pinacol ester can create micelles capable of targeting adipose tissues via CD44-mediated pathways []. This targeted approach was investigated for delivering a combination therapy of celastrol and phenformin to treat obesity and insulin resistance [].

Q3: What is the role of 4-Aminophenylboronic acid pinacol ester in the synthesis of platinum(II) complexes and their potential applications?

A: 4-Aminophenylboronic acid pinacol ester acts as a precursor for synthesizing iminophosphine ligands containing boronate esters []. These ligands, when coordinated with dichloridoplatinum(II), form new platinum complexes []. The cytotoxic properties of these complexes have been explored, specifically their activity against glioma cell lines, highlighting their potential in anticancer research [].

Q4: How does 4-Aminophenylboronic acid pinacol ester participate in cobalt(I)-catalyzed reactions?

A: 4-Aminophenylboronic acid pinacol ester can be synthesized through a cobalt(I)-catalyzed amination of aryl halides using lithium hexamethyldisilazide []. This reaction utilizes (PPh3)3CoCl as a catalyst and facilitates the synthesis of structurally diverse primary arylamines, including those inaccessible via traditional amination methods [].

Q5: Are there any interesting photophysical properties associated with 4-Aminophenylboronic acid pinacol ester?

A: Research has shown that N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, a derivative of 4-Aminophenylboronic acid pinacol ester, exhibits room-temperature phosphorescence (RTP) in its crystalline form []. This property makes it a candidate for applications in areas like oxygen sensing and anti-counterfeiting technologies [].

Q6: What are the implications of 4-Aminophenylboronic acid pinacol ester's ability to decompose in the presence of hydrofluoric acid?

A: Research suggests that 4-Aminophenylboronic acid pinacol ester can scavenge hydrofluoric acid []. This scavenging ability is particularly beneficial in the context of lithium metal batteries, where it helps protect the solid electrolyte interphase (SEI) from corrosion by trace amounts of hydrofluoric acid present in the electrolyte []. This protection contributes to improved battery performance and lifespan [].

Q7: How can I find more information on the analytical methods used to characterize 4-Aminophenylboronic acid pinacol ester?

A: While the provided articles don't delve into detailed analytical method validation for 4-Aminophenylboronic acid pinacol ester, they frequently utilize techniques like X-ray diffraction, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry for structural characterization and analysis [, , ]. Consulting relevant literature on these techniques can provide further insights into their application for this specific compound.

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